molecular formula C10H16S B185314 2-Bornanethione CAS No. 7519-74-6

2-Bornanethione

Cat. No. B185314
CAS RN: 7519-74-6
M. Wt: 168.3 g/mol
InChI Key: AAADKYXUTOBAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bornanethione is a chemical compound that belongs to the family of organic sulfur compounds. It is commonly used in the field of organic chemistry as a building block for the synthesis of various organic molecules. This compound has a unique structure that makes it an important intermediate in the synthesis of a wide range of organic compounds.

Mechanism of Action

The mechanism of action of 2-Bornanethione is not well understood. However, it is believed to act as a nucleophile in various organic reactions. It can also act as a sulfur donor in the synthesis of organic molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-Bornanethione. However, it has been reported to have antimicrobial and antifungal properties. It has also been used as a food flavoring agent due to its characteristic odor.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Bornanethione is its versatility in organic synthesis. It can be used as a building block for the synthesis of various organic molecules. However, it has some limitations in lab experiments, including its high cost, low yield, and potential toxicity.

Future Directions

There are several future directions for the research on 2-Bornanethione. One of the areas of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to understand its mechanism of action and its potential toxicity.

Synthesis Methods

The synthesis of 2-Bornanethione can be achieved by various methods, including the reaction of 2-cyclohexenone with sulfur, the reaction of 2-cyclohexenone with hydrogen sulfide, and the reaction of 2-cyclohexenone with sodium sulfide. Among these methods, the reaction of 2-cyclohexenone with sulfur is the most commonly used method for the synthesis of 2-Bornanethione.

Scientific Research Applications

2-Bornanethione has been widely used in scientific research for the synthesis of various organic molecules. It is an important intermediate in the synthesis of natural products, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of chiral ligands for asymmetric catalysis and in the preparation of materials for optoelectronic devices.

properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16S/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAADKYXUTOBAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=S)C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864086
Record name Thiocamphor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bornanethione

CAS RN

7519-74-6
Record name Thiocamphor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007519746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocamphor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOCAMPHOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WA22E7HFY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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